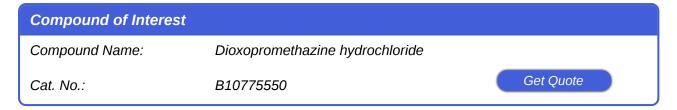


# Synthesis and Characterization of Dioxopromethazine Hydrochloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Dioxopromethazine hydrochloride**, a phenothiazine derivative with antihistaminic properties. This document details the chemical properties, a laboratory-scale synthesis protocol, characterization methods, and the established mechanism of action of the compound.

### **Compound Profile**

**Dioxopromethazine hydrochloride**, chemically known as 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine hydrochloride, is the sulfone derivative of promethazine.[1] The introduction of the sulfone group modifies the pharmacological profile of the parent compound. It is recognized for its antitussive and antihistaminic effects.[2]

### **Chemical and Physical Properties**

A summary of the key quantitative data for **Dioxopromethazine hydrochloride** is presented in Table 1.



Property	Value	Citation(s)
Chemical Name	1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride	[3]
Molecular Formula	C17H21CIN2O2S	[3]
Molecular Weight	352.9 g/mol	[3]
CAS Number	15374-15-9	[3]
Melting Point	127-129 °C	[4]
Appearance	White or yellowish powder or crystalline powder	[2]
Solubility	Soluble in water, slightly soluble in ethanol	[2]

### **Synthesis of Dioxopromethazine Hydrochloride**

The primary route for the synthesis of **Dioxopromethazine hydrochloride** is the oxidation of the sulfur atom in the phenothiazine ring of promethazine hydrochloride.[2] A common and effective method utilizes hydrogen peroxide as the oxidizing agent in an acidic medium.

# **Experimental Protocol: Oxidation of Promethazine Hydrochloride**

This protocol is based on the oxidation of phenothiazines using hydrogen peroxide in glacial acetic acid.[5]

### Materials:

- · Promethazine hydrochloride
- Glacial acetic acid
- 30% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)



- Acetone
- Activated carbon
- Acetone chloride solution (for pH adjustment)

#### Procedure:

- In a suitable reaction vessel, dissolve promethazine in glacial acetic acid and acetone with stirring until a clear solution is obtained.[2]
- Cool the solution to 18-24 °C.[2]
- Slowly add a pre-configured acetone chloride solution to adjust the pH to 4-5.[2]
- To the resulting grayish, cloudy solution, add activated carbon for decolorization and stir.[2]
- Filter the solution to remove the activated carbon. The filter cake can be washed with acetone, and the washings combined with the filtrate.[2]
- The resulting solution contains **Dioxopromethazine hydrochloride**.[2] Further purification can be achieved by recrystallization.

Note: A more detailed, but related, protocol for phenothiazine sulfone synthesis involves slowly adding 30% hydrogen peroxide to a solution of the phenothiazine in glacial acetic acid and maintaining the temperature, followed by workup.[5]

### Characterization

The structural confirmation and purity assessment of synthesized **Dioxopromethazine hydrochloride** are crucial. The following analytical techniques are typically employed. While a complete set of experimentally derived spectra for **Dioxopromethazine hydrochloride** is not readily available in the cited literature, Table 2 provides expected analytical characteristics based on known data for phenothiazine sulfones and related compounds.



Technique	Expected Characteristics	Citation(s)
<sup>1</sup> H NMR	Aromatic protons of the phenothiazine ring system, and aliphatic protons of the Nalkyl side chain.	[5]
<sup>13</sup> C NMR	Aromatic and aliphatic carbon signals. The carbons attached to the sulfone group would show a characteristic downfield shift.	[6]
FTIR Spectroscopy	Characteristic peaks for S=O stretching of the sulfone group, C-N stretching, C-H stretching (aromatic and aliphatic), and aromatic C=C bending.	[5]
Mass Spectrometry	The molecular ion peak corresponding to the free base (C <sub>17</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub> S) is expected at m/z 316.42. A known MS/MS transition for the protonated molecule is m/z 317.2 → 86.1.	[1]
HPLC	Used for purity assessment and quantification.	[2]

# Mandatory Visualizations Experimental Workflow

The general workflow for the synthesis and characterization of **Dioxopromethazine hydrochloride** is depicted below.



### Experimental Workflow for Dioxopromethazine Hydrochloride **Synthesis** Dissolve Promethazine HCl in Glacial Acetic Acid & Acetone Cool to 18-24 °C Oxidation with H<sub>2</sub>O<sub>2</sub> Workup & Purification pH Adjustment to 4-5 Decolorization with Activated Carbon Filtration Recrystallization Characterization <sup>1</sup>H and <sup>13</sup>C NMR FTIR Spectroscopy **Mass Spectrometry HPLC** for Purity

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Caption: Synthesis and Characterization Workflow.

Final Product: Dioxopromethazine HCI

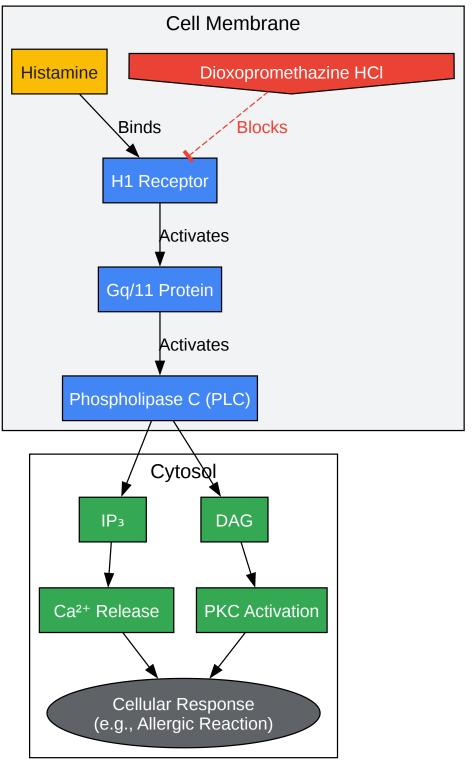


### **Mechanism of Action: H1 Receptor Antagonism**

**Dioxopromethazine hydrochloride** functions as a histamine H1 receptor antagonist. It competitively binds to H1 receptors on target cells, blocking the action of histamine. The signaling pathway initiated by histamine binding to the H1 receptor is illustrated below.



## H1 Receptor Signaling Pathway



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Caption: Histamine H1 Receptor Signaling Pathway.



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